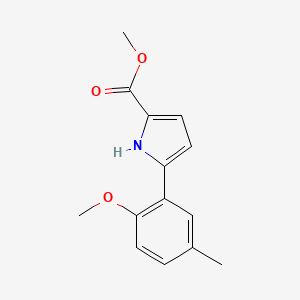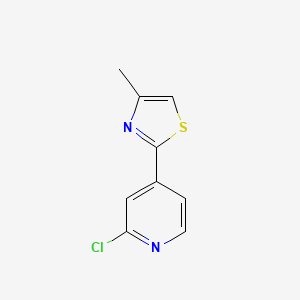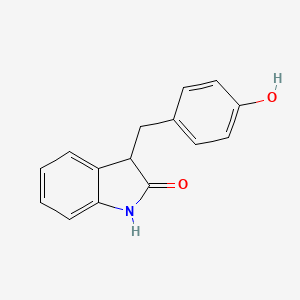![molecular formula C11H23N3O B11794107 2-amino-N,3-dimethyl-N-[(3S)-1-methylpyrrolidin-3-yl]butanamide](/img/structure/B11794107.png)
2-amino-N,3-dimethyl-N-[(3S)-1-methylpyrrolidin-3-yl]butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-amino-N,3-dimethyl-N-[(3S)-1-methylpyrrolidin-3-yl]butanamide is an organic compound with a complex structure that includes an amino group, a pyrrolidine ring, and a butanamide backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N,3-dimethyl-N-[(3S)-1-methylpyrrolidin-3-yl]butanamide typically involves multiple steps. One common method starts with the reaction of 2-amino-2,3-dimethylbutanenitrile with concentrated sulfuric acid at a controlled temperature of 25°C. The mixture is then heated to 100°C and maintained for an hour. After cooling to 75°C, concentrated ammonia is added, and the mixture is stirred. The product is extracted using dichloromethane, dried, and crystallized to obtain the final compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions and efficient extraction and purification techniques.
化学反応の分析
Types of Reactions
2-amino-N,3-dimethyl-N-[(3S)-1-methylpyrrolidin-3-yl]butanamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding oxo-compounds.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amides or amines.
科学的研究の応用
2-amino-N,3-dimethyl-N-[(3S)-1-methylpyrrolidin-3-yl]butanamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate.
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Material Science: Investigated for its properties in the development of new materials.
作用機序
The mechanism of action of 2-amino-N,3-dimethyl-N-[(3S)-1-methylpyrrolidin-3-yl]butanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The exact pathways depend on the specific application and the biological system in which it is used .
類似化合物との比較
Similar Compounds
- 2-amino-2,3-dimethylbutanamide
- 2-amino-3,3-dimethyl-N-(phenylmethyl)butanamide
Uniqueness
2-amino-N,3-dimethyl-N-[(3S)-1-methylpyrrolidin-3-yl]butanamide is unique due to its specific structural features, such as the presence of a pyrrolidine ring and the specific stereochemistry at the 3-position. These features can impart unique biological activities and chemical reactivity compared to similar compounds.
特性
分子式 |
C11H23N3O |
|---|---|
分子量 |
213.32 g/mol |
IUPAC名 |
2-amino-N,3-dimethyl-N-[(3S)-1-methylpyrrolidin-3-yl]butanamide |
InChI |
InChI=1S/C11H23N3O/c1-8(2)10(12)11(15)14(4)9-5-6-13(3)7-9/h8-10H,5-7,12H2,1-4H3/t9-,10?/m0/s1 |
InChIキー |
RWUFYIGFHGPTBN-RGURZIINSA-N |
異性体SMILES |
CC(C)C(C(=O)N(C)[C@H]1CCN(C1)C)N |
正規SMILES |
CC(C)C(C(=O)N(C)C1CCN(C1)C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 5-amino-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1H-pyrazole-4-carboxylate](/img/structure/B11794024.png)

![4-Phenyl-2,4,5,6-tetrahydropyrrolo[2,3-c]pyrazol-3-ol](/img/structure/B11794031.png)







![Methyl thieno[3,2-b]pyridine-7-carboxylate](/img/structure/B11794084.png)
![(S)-Dihydro-1H-pyrrolo[1,2-C]imidazole-3,6(2H,5H)-dione](/img/structure/B11794089.png)


